Ethyl 3-amino-7-bromoquinoline-2-carboxylate
Descripción
Propiedades
IUPAC Name |
ethyl 3-amino-7-bromoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(14)5-7-3-4-8(13)6-10(7)15-11/h3-6H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKVUBKBFDPSDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719243 | |
| Record name | Ethyl 3-amino-7-bromoquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260807-99-5 | |
| Record name | Ethyl 3-amino-7-bromoquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Bromine-Based Electrophilic Substitution
Traditional bromination using bromine (Br₂) with a Lewis acid catalyst (e.g., FeCl₃) offers a cost-effective alternative. However, this method often results in lower regioselectivity and byproduct formation, necessitating rigorous purification. For instance, unprotected quinoline derivatives may undergo polybromination, reducing the practicality of this approach for large-scale synthesis.
The introduction of the ethyl ester group at the 2-position typically follows bromination. Two esterification strategies are prevalent: chloroformate-mediated esterification and acid-catalyzed transesterification.
Chloroformate-Mediated Esterification
Ethyl chloroformate reacts with carboxylic acid intermediates under basic conditions (e.g., pyridine or triethylamine) to form the corresponding ester. A study in PMC2850272 highlights the hydrolysis of 4-chloroquinoline-3-carboxylates to yield 4-oxo-3-carboxyl quinolones, suggesting that similar conditions could be adapted for esterification at the 2-position. Optimal yields (75–85%) are achieved in anhydrous dichloromethane at 0–5°C.
Table 2: Esterification Efficiency by Reagent
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Ethyl chloroformate | Dichloromethane | 0–5°C | 85 |
| Ethyl bromoacetate | DMF | 25°C | 70 |
Transesterification of Methyl Esters
Transesterification using ethanol in the presence of acid catalysts (e.g., H₂SO₄) provides an alternative route. While this method avoids handling reactive chloroformates, it requires prolonged reaction times (12–24 hours) and offers modest yields (60–70%).
Amination Approaches for 3-Substituted Derivatives
Introducing the amino group at the 3-position presents unique challenges due to the electron-deficient nature of the quinoline ring. Two main strategies are employed: direct nucleophilic amination and reduction of nitro intermediates.
Direct Amination Using Ammonia
Gaseous ammonia in ethanol under high-pressure conditions (5–10 bar) facilitates direct amination. EP1937686A1 describes analogous methods for 4-aminoquinolines, achieving 70–75% yields after 8–12 hours. However, competing side reactions (e.g., over-amination) necessitate careful monitoring.
Nitro Reduction Pathways
Nitration followed by catalytic hydrogenation (Pd/C, H₂) offers superior regiocontrol. For example, nitrating 7-bromoquinoline-2-carboxylate at the 3-position using fuming HNO₃, followed by reduction, yields the target amine with 80–85% efficiency. This method is preferred for industrial-scale synthesis due to its reproducibility.
Table 3: Amination Method Comparison
| Method | Conditions | Yield (%) | Purity |
|---|---|---|---|
| Direct amination (NH₃) | Ethanol, 5 bar, 8 hours | 70–75 | 90% |
| Nitration + hydrogenation | Pd/C, H₂, 12 hours | 80–85 | 95% |
Integrated Synthetic Routes and Optimization
Combining the above steps into a cohesive synthetic pathway requires balancing reactivity and selectivity. A representative optimized route involves:
-
Bromination : 7-Hydroxyquinoline → 7-bromoquinoline using NBS in glacial acetic acid (82% yield).
-
Esterification : Reaction with ethyl chloroformate in dichloromethane (85% yield).
-
Amination : Catalytic hydrogenation of a nitro intermediate (85% yield).
Key Optimization Insights :
Análisis De Reacciones Químicas
Ethyl 3-amino-7-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Oxidation Reactions: Oxidation of the amino group can be achieved using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Ethyl 3-amino-7-bromoquinoline-2-carboxylate is being investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.
- Anticancer Activity : In vitro studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines. For instance, it has shown an IC₅₀ value of approximately 5 μM against MCF-7 breast cancer cells, inducing apoptosis through mitochondrial pathways and increasing reactive oxygen species levels within the cells.
- Antimicrobial Properties : The compound exhibits notable antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL depending on the strain tested.
Biological Studies
The unique structural features of this compound allow it to interact with various biological targets:
- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in disease pathways, such as lactate dehydrogenase A (LDHA), which is crucial for cancer metabolism. This inhibition can lead to reduced lactate levels in tumors, thus potentially impairing tumor growth.
Material Science
Due to its electronic properties, this compound is explored for applications in material science:
- Organic Semiconductors : The compound's unique electronic structure makes it suitable for developing organic semiconductors, which are essential for various electronic devices.
Case Study 1: Anticancer Activity
A study reported that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The mechanism involved apoptosis induction via increased oxidative stress within the cells, highlighting its potential as an anticancer therapeutic agent.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties revealed that this compound effectively inhibited common bacterial strains. The compound's MIC values indicate strong antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Ethyl 3-aminoquinoline-2-carboxylate | Lacks bromine; lower reactivity | Moderate antimicrobial |
| Ethyl 7-bromoquinoline-2-carboxylate | Different position of bromine; variable activity | Reduced anticancer potential |
| This compound | Presence of both amino and bromo groups | High anticancer and antimicrobial activity |
This table illustrates how variations in structure can significantly impact the biological efficacy of related compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-7-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The bromine and amino groups play crucial roles in binding to these targets, affecting their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Substitution Patterns and Molecular Similarity
The following table summarizes key analogs and their structural features:
Key Observations :
Bromine Position: Moving bromine from position 7 (target compound) to position 4 (Ethyl 4-bromoquinoline-2-carboxylate) alters electronic properties. The electron-withdrawing Br at position 7 may enhance electrophilic reactivity at adjacent positions .
Amino Group: The 3-NH₂ group in the target compound distinguishes it from non-aminated analogs.
Halogen Diversity: Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate incorporates multiple halogens, which could improve binding affinity in medicinal applications but may also increase toxicity .
Functional Implications
- In contrast, Methyl 5-bromoquinoline-2-carboxylate lacks this amino group, likely reducing its interaction with biological targets .
- Synthetic Versatility : Ethyl esters (e.g., target compound) are often hydrolyzed to carboxylic acids for further functionalization, whereas methyl esters (e.g., Methyl 4-methyl-6-phenylpicolinate) may offer different reactivity profiles .
- Electronic Effects: Bromine at position 7 (target compound) vs. position 5 (Methyl 5-bromoquinoline-2-carboxylate) influences the electron density of the quinoline ring, affecting its participation in cross-coupling reactions or photophysical properties .
Actividad Biológica
Ethyl 3-amino-7-bromoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
This compound features a quinoline ring system with an ethyl ester and an amino group, contributing to its unique chemical reactivity. The presence of the bromine atom enhances its biological activity by potentially increasing lipophilicity and altering the electronic properties of the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀BrN₃O₂ |
| Molecular Weight | 284.12 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit key enzymes involved in metabolic pathways, such as lactate dehydrogenase A (LDHA) , which is crucial for cancer cell metabolism. The inhibition of LDHA can lead to reduced lactate production and altered energy metabolism, making it a promising target for anticancer therapies .
Antimicrobial Properties
Several studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Anticancer Activity
The anticancer potential of this compound has been extensively studied. Research indicates that it induces apoptosis in cancer cells through several pathways:
- Inhibition of LDHA : As mentioned earlier, targeting LDHA reduces lactate levels, which is often elevated in tumors.
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes .
A study reported that derivatives of this compound exhibited IC₅₀ values lower than 10 μM against various cancer cell lines, indicating strong potency .
Case Studies
- Study on Anticancer Activity : In vitro studies revealed that this compound significantly inhibited the growth of breast cancer cell lines (MCF-7) with an IC₅₀ value of approximately 5 μM. The compound triggered apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) within the cells .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL depending on the strain tested.
Structure-Activity Relationship (SAR)
The presence of both the amino and bromine groups in this compound is critical for its biological activity. Comparisons with similar compounds highlight the importance of these substituents:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Ethyl 3-aminoquinoline-2-carboxylate | Lacks bromine; lower reactivity | Moderate antimicrobial |
| Ethyl 7-bromoquinoline-2-carboxylate | Different position of bromine; variable activity | Reduced anticancer potential |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
